B1575192 Glypican-3 (144-152)

Glypican-3 (144-152)

カタログ番号 B1575192
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glypican-3

科学的研究の応用

Tumor Marker and Immunotherapy

Glypican-3 is a heparan sulfate proteoglycan overexpressed in various neoplasms, including hepatocellular carcinoma, malignant melanoma, and ovarian clear cell adenocarcinoma. It's considered a tumor marker and a potential target for immunotherapy. Studies have shown that glypican-3 expression is significantly associated with poor overall survival in stage III/IV clear cell adenocarcinoma cases, indicating its relation to aggressive tumor behavior (Maeda et al., 2009; Shafizadeh et al., 2008).

Diagnostic Applications

Glypican-3's expression in various cancerous tissues, notably hepatocellular carcinoma, is used for diagnostic purposes. Its absence in normal adult liver and presence in HCC biopsies make it a valuable diagnostic tool. The expression of glypican-3 in liver tissues with active hepatitis C also suggests its potential misinterpretation in hepatocellular carcinoma diagnosis (Abdul-Al et al., 2008).

Cancer Therapeutic Targets

Glypicans, including glypican-3, function as co-receptors for several signaling molecules, playing crucial roles in cell growth, motility, and differentiation. They are being investigated as potential therapeutic targets in treating cancers like childhood cancers and liver cancers. Glypican-3's role in cancer progression, specifically by stimulating canonical Wnt signaling, makes it a promising target for therapeutic intervention (Li et al., 2018; Capurro et al., 2005).

Immunotherapy Research

Research on glypican-3 has extended to immunotherapy, with studies investigating glypican-3-derived peptides for inducing cytotoxic T lymphocytes (CTLs) in hepatocellular carcinoma patients. These peptides have shown potential in reducing tumor mass, suggesting their applicability in cancer immunotherapy (Yoshikawa et al., 2011; Komori et al., 2006).

Oncofetal Protein and Diagnostic Marker

Glypican-3, as an oncofetal antigen, has emerged as a novel diagnostic marker for germ cell tumors, particularly testicular and ovarian yolk sac tumors. Its expression pattern in various tumors, including renal cell carcinomas and melanomas, offers significant diagnostic value (Wang et al., 2014; Kandil & Cooper, 2009).

Interactions with Signaling Molecules

Studies have explored glypican-3's interactions with signaling molecules like Frizzled, demonstrating its direct role in stimulating canonical Wnt signaling. This interaction supports the idea of glypican-3 as a key player in the formation of signaling complexes, which are crucial in cancer progression (Capurro et al., 2014).

Expression in Various Tumors

Research has also focused on glypican-3 expression in a wide range of tumors beyond liver cancer, such as lung squamous cell carcinoma and breast cancer. These studies contribute to understanding the diverse roles of glypican-3 in different cancer types and its potential as a therapeutic target (Aviel-Ronen et al., 2008; Xiang et al., 2001).

Prognostic Factor and Immunotherapeutic Target

Glypican-3's overexpression in hepatocellular carcinoma and its association with poorer prognosis in HCC patients position it as an important prognostic factor. Immunotherapies targeting glypican-3, including cytotoxic antibodies and peptide vaccines, are being explored, highlighting its significance in the management of HCC (Haruyama & Kataoka, 2016).

特性

配列

FVGEFFTDV

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Glypican-3 (144-152)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。